molecular formula C13H18N2O3 B5228359 2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine

2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine

Cat. No.: B5228359
M. Wt: 250.29 g/mol
InChI Key: PDCWUKWDEMRFTJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(3-nitrophenyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a 3-nitrophenylmethyl group at position 4. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(3-nitrophenyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The morpholine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-[(3-aminophenyl)methyl]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and alcohols.

Scientific Research Applications

2,6-Dimethyl-4-[(3-nitrophenyl)methyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-[(4-nitrophenyl)methyl]morpholine
  • 2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine
  • 2,6-Dimethyl-4-[(3-aminophenyl)methyl]morpholine

Uniqueness

2,6-Dimethyl-4-[(3-nitrophenyl)methyl]morpholine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups on the morpholine ring also affects its chemical properties and stability, distinguishing it from other morpholine derivatives.

Properties

IUPAC Name

2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-4-3-5-13(6-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCWUKWDEMRFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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